3,5-Diphenyl[1,2,4]triazolo[4,3-c]quinazoline
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Overview
Description
3,5-Diphenyl[1,2,4]triazolo[4,3-c]quinazoline is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diphenyl[1,2,4]triazolo[4,3-c]quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzonitrile with hydrazine derivatives, followed by cyclization with aldehydes or ketones . The reaction conditions often involve the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 3,5-Diphenyl[1,2,4]triazolo[4,3-c]quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced triazoloquinazoline derivatives.
Substitution: Formation of substituted triazoloquinazolines with various functional groups.
Scientific Research Applications
3,5-Diphenyl[1,2,4]triazolo[4,3-c]quinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 3,5-Diphenyl[1,2,4]triazolo[4,3-c]quinazoline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and cell division . This inhibition leads to the disruption of DNA processes, ultimately inducing apoptosis in cancer cells. Additionally, the compound’s fluorescent properties are attributed to its ability to undergo electronic transitions upon excitation .
Comparison with Similar Compounds
4-Cyanoquinazolines: Known for their less emissive properties compared to triazoloquinazolines.
Quinazolin-4-ones: Exhibit different photophysical properties and are less fluorescent.
4-Morpholinylquinazolines: Show different emission behaviors and solvatochromic properties.
Uniqueness: 3,5-Diphenyl[1,2,4]triazolo[4,3-c]quinazoline stands out due to its high fluorescent quantum yields and its ability to act as a DNA intercalator, making it a valuable compound for both biological and material science applications .
Properties
CAS No. |
31688-46-7 |
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Molecular Formula |
C21H14N4 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
3,5-diphenyl-[1,2,4]triazolo[4,3-c]quinazoline |
InChI |
InChI=1S/C21H14N4/c1-3-9-15(10-4-1)19-22-18-14-8-7-13-17(18)21-24-23-20(25(19)21)16-11-5-2-6-12-16/h1-14H |
InChI Key |
WSEIIXPXYZODLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C4=NN=C(N24)C5=CC=CC=C5 |
Origin of Product |
United States |
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